2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-
CAS No.: 20927-53-1
Cat. No.: VC21352833
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20927-53-1 |
---|---|
Molecular Formula | C15H11ClN2O |
Molecular Weight | 270.71 g/mol |
IUPAC Name | 6-chloro-1-methyl-4-phenylquinazolin-2-one |
Standard InChI | InChI=1S/C15H11ClN2O/c1-18-13-8-7-11(16)9-12(13)14(17-15(18)19)10-5-3-2-4-6-10/h2-9H,1H3 |
Standard InChI Key | JSTXCWJWQKRPIU-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 |
Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 |
Introduction
2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- is a synthetic organic compound with the molecular formula C15H11ClN2O. It features a quinazolinone core structure, which is a fused benzene and pyrimidine ring system. The compound is notable for its chloro and methyl substituents at specific positions on the quinazolinone ring, contributing to its unique chemical properties and biological activities. This compound is of interest in pharmaceutical research, particularly for its potential as a lead compound in developing new drugs targeting various diseases, including cancers and inflammatory disorders .
Biological Activities
Research indicates that 6-chloro-1-methyl-4-phenylquinazolinone exhibits significant biological activity, particularly in medicinal chemistry. It has been implicated in the inhibition of p21-activated kinase pathways, which are crucial in cell signaling related to various cellular processes. Additionally, quinazolinone derivatives, in general, have been reported to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects .
Pharmaceutical Applications
The compound serves as a lead in developing new pharmaceuticals targeting cancers and inflammatory disorders. Quinazolinone derivatives are known for their versatility in interacting with various biological targets, making them valuable in drug discovery processes .
Application Area | Description |
---|---|
Cancer Treatment | Potential lead compound for anticancer drugs |
Inflammatory Disorders | Investigated for anti-inflammatory properties |
Quality Control | Impurity in diazepam formulations, impacting quality control |
Research Findings
Several studies have highlighted the potential of quinazolinone derivatives in drug development. For instance, modifications to the quinazolinone scaffold can enhance its biological activity, such as anticancer effects . The presence of specific substituents like chlorine and phenyl groups can significantly influence the compound's interaction with biological targets.
5.1. Kinase Inhibition Studies
Research has shown that compounds similar to 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- may inhibit p21-activated kinase pathways. These pathways are crucial in cell signaling processes related to cell growth and division.
5.2. Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. They exhibit a broad spectrum of biological activities, including antitumor effects against various cell lines .
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